Cas no 875156-65-3 (2-chloro-N-3-methyl-4-(pyrrolidin-1-yl)phenylacetamide)

2-Chloro-N-3-methyl-4-(pyrrolidin-1-yl)phenylacetamide is a synthetic organic compound featuring a chloroacetamide core linked to a substituted phenyl ring with a pyrrolidine moiety. This structure imparts potential reactivity and binding affinity, making it a valuable intermediate in pharmaceutical and agrochemical research. The chloroacetamide group offers versatility for further functionalization, while the pyrrolidine substitution enhances solubility and bioavailability. Its well-defined molecular architecture allows for precise modifications in drug discovery, particularly in targeting enzyme inhibition or receptor modulation. The compound’s stability under standard conditions ensures reliable handling in synthetic workflows. Suitable for use in medicinal chemistry and material science, it serves as a key building block for developing biologically active molecules.
2-chloro-N-3-methyl-4-(pyrrolidin-1-yl)phenylacetamide structure
875156-65-3 structure
商品名:2-chloro-N-3-methyl-4-(pyrrolidin-1-yl)phenylacetamide
CAS番号:875156-65-3
MF:C13H17N2OCl
メガワット:252.74
MDL:MFCD07838297
CID:3082652
PubChem ID:7064109

2-chloro-N-3-methyl-4-(pyrrolidin-1-yl)phenylacetamide 化学的及び物理的性質

名前と識別子

    • 2-chloro-N-(3-methyl-4-pyrrolidin-1-ylphenyl)acetamide
    • 2-chloro-N-3-methyl-4-(pyrrolidin-1-yl)phenylacetamide
    • EN300-23505
    • UPCMLD0ENAT5488266:001
    • Z111423578
    • 2-chloro-N-[3-methyl-4-(pyrrolidin-1-yl)phenyl]acetamide
    • AKOS000101198
    • 875156-65-3
    • MDL: MFCD07838297
    • インチ: InChI=1S/C13H17ClN2O/c1-10-8-11(15-13(17)9-14)4-5-12(10)16-6-2-3-7-16/h4-5,8H,2-3,6-7,9H2,1H3,(H,15,17)
    • InChIKey: HZSUYRXGPWHFMD-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 252.1029409Da
  • どういたいしつりょう: 252.1029409Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 266
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 32.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.7

2-chloro-N-3-methyl-4-(pyrrolidin-1-yl)phenylacetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-23505-5.0g
2-chloro-N-[3-methyl-4-(pyrrolidin-1-yl)phenyl]acetamide
875156-65-3
5.0g
$1199.0 2023-02-14
Enamine
EN300-23505-0.1g
2-chloro-N-[3-methyl-4-(pyrrolidin-1-yl)phenyl]acetamide
875156-65-3 90%
0.1g
$113.0 2023-09-15
Enamine
EN300-23505-1g
2-chloro-N-[3-methyl-4-(pyrrolidin-1-yl)phenyl]acetamide
875156-65-3 90%
1g
$414.0 2023-09-15
1PlusChem
1P019PWO-5g
2-chloro-N-[3-methyl-4-(pyrrolidin-1-yl)phenyl]acetamide
875156-65-3 90%
5g
$1544.00 2023-12-16
Enamine
EN300-23505-0.25g
2-chloro-N-[3-methyl-4-(pyrrolidin-1-yl)phenyl]acetamide
875156-65-3 90%
0.25g
$162.0 2023-09-15
Enamine
EN300-23505-0.5g
2-chloro-N-[3-methyl-4-(pyrrolidin-1-yl)phenyl]acetamide
875156-65-3 90%
0.5g
$310.0 2023-09-15
Enamine
EN300-23505-0.05g
2-chloro-N-[3-methyl-4-(pyrrolidin-1-yl)phenyl]acetamide
875156-65-3 90%
0.05g
$76.0 2023-09-15
Enamine
EN300-23505-1.0g
2-chloro-N-[3-methyl-4-(pyrrolidin-1-yl)phenyl]acetamide
875156-65-3
1.0g
$414.0 2023-02-14
Enamine
EN300-23505-10g
2-chloro-N-[3-methyl-4-(pyrrolidin-1-yl)phenyl]acetamide
875156-65-3 90%
10g
$1778.0 2023-09-15
Enamine
EN300-23505-5g
2-chloro-N-[3-methyl-4-(pyrrolidin-1-yl)phenyl]acetamide
875156-65-3 90%
5g
$1199.0 2023-09-15

2-chloro-N-3-methyl-4-(pyrrolidin-1-yl)phenylacetamide 関連文献

2-chloro-N-3-methyl-4-(pyrrolidin-1-yl)phenylacetamideに関する追加情報

Professional Introduction to 2-Chloro-N-3-methyl-4-(pyrrolidin-1-yl)phenylacetamide (CAS No. 875156-65-3)

2-Chloro-N-3-methyl-4-(pyrrolidin-1-yl)phenylacetamide, identified by its CAS number 875156-65-3, is a significant compound in the field of pharmaceutical chemistry. This molecule has garnered attention due to its unique structural properties and potential applications in drug development. The presence of a chloro group, a methyl-substituted phenyl ring, and a pyrrolidinyl moiety contributes to its complex reactivity and biological activity, making it a subject of extensive research in medicinal chemistry.

The compound's structure, characterized by a phenylacetamide backbone modified with a pyrrolidinyl group at the 4-position and a chloro substituent at the 2-position, suggests potential interactions with biological targets. Such structural features are often explored for their ability to modulate enzyme activity and receptor binding. In recent years, there has been growing interest in the development of small molecules that can interact with biological systems in novel ways, particularly those that can address unmet medical needs.

Recent studies have highlighted the importance of pyrrolidinyl groups in drug design due to their ability to enhance binding affinity and selectivity. The pyrrolidinyl ring in 2-chloro-N-3-methyl-4-(pyrrolidin-1-yl)phenylacetamide may contribute to its interaction with specific proteins or enzymes, potentially leading to therapeutic effects. For instance, modifications of the pyrrolidinyl moiety have been shown to influence the pharmacokinetic properties of drugs, making them more suitable for clinical use.

The chloro substituent at the 2-position of the phenyl ring adds another layer of complexity to the molecule's behavior. Chloro groups are frequently incorporated into pharmaceutical compounds due to their ability to enhance metabolic stability and binding interactions. In this context, the chloro group in 2-chloro-N-3-methyl-4-(pyrrolidin-1-yl)phenylacetamide may play a crucial role in determining its biological activity and pharmacological profile.

Research into this compound has been driven by its potential as a lead molecule for the development of new therapeutic agents. The combination of structural elements that are known to be pharmacologically relevant makes it an attractive candidate for further investigation. Specifically, the phenylacetamide moiety is a common scaffold in many drugs, particularly those targeting central nervous system disorders and inflammatory conditions. The presence of both methyl and chloro substituents may further refine its activity profile, allowing for targeted interactions with specific biological pathways.

In vitro studies have begun to explore the interactions of 2-chloro-N-3-methyl-4-(pyrrolidin-1-yl)phenylacetamide with various biological targets. Initial findings suggest that it may exhibit inhibitory activity against certain enzymes or receptors, which could be relevant for treating conditions such as cancer or neurological disorders. The compound's ability to modulate these targets is influenced by its precise molecular structure, including the spatial arrangement of its functional groups.

The synthesis of 2-chloro-N-3-methyl-4-(pyrrolidin-1-yl)phenylacetamide involves multiple steps that require careful optimization to ensure high yield and purity. Advanced synthetic techniques have been employed to introduce the various substituents while maintaining regioselectivity. These synthetic strategies are critical for producing enough material for both preclinical studies and potential future clinical trials.

The pharmacokinetic properties of this compound are also under investigation. Factors such as solubility, bioavailability, and metabolic stability are crucial determinants of its potential as a drug candidate. Understanding these properties early in the development process can help guide further optimization efforts and ensure that the compound behaves predictably in vivo.

One area of particular interest is the potential use of 2-chloro-N-3-methyl-4-(pyrrolidin-1-yl)phenylacetamide in combination therapies. By pairing it with other compounds that target different aspects of a disease pathway, researchers hope to achieve synergistic effects that could lead to more effective treatments. This approach is increasingly recognized as a key strategy in modern drug development.

The compound's unique structural features also make it an interesting subject for computational studies. Molecular modeling techniques can be used to predict how it interacts with biological targets at the atomic level. These predictions can then be validated through experimental studies, providing valuable insights into its mechanism of action.

As research continues, 2-chloro-N-3-methyl-4-(pyrrolidin-1-yl)phenylacetamide is expected to play a significant role in advancing our understanding of pharmacological interactions. Its potential applications span multiple therapeutic areas, making it a promising candidate for further exploration by academic researchers and pharmaceutical companies alike.

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